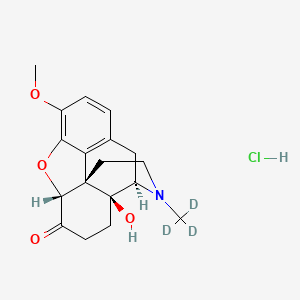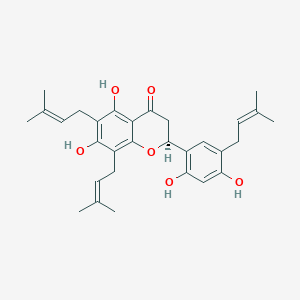
lespedezaflavanone H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lespedezaflavanone H is a prenylated flavonoid compound isolated from the roots of Lespedeza species. Prenylated flavonoids are a special type of flavonoid derivative characterized by the presence of one or more prenyl groups in the parent nucleus of the flavonoid. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lespedezaflavanone H involves several key steps, starting from the appropriate chalcone precursor. The general synthetic route includes the following steps:
Prenylation of Chalcone: The chalcone is prenylated using prenyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone.
Cyclization: The prenylated chalcone undergoes cyclization to form the flavanone structure.
Demethoxymethylation: The final step involves the removal of methoxymethyl protecting groups to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like column chromatography and recrystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Lespedezaflavanone H can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can target the carbonyl group in the flavanone structure.
Substitution: Substitution reactions can occur at the hydroxyl or prenyl groups, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halides or amines, into the flavonoid structure .
Scientific Research Applications
Mechanism of Action
The mechanism of action of lespedezaflavanone H involves its interaction with specific molecular targets and pathways. The prenyl groups in the flavonoid structure enhance its lipid solubility and affinity for cell membranes, allowing it to interact with diverse cellular targets. These interactions can modulate various signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Lespedezaflavanone H is structurally similar to other prenylated flavonoids, such as:
Lespedezaflavanone B: Another prenylated flavonoid isolated from Lespedeza species.
Amorilin: A flavanone with multiple prenyl groups, known for its versatile biological activity.
Lespedezaflavanone E: Another flavonoid with similar structural features and biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its specific prenylation pattern and the unique biological activities it exhibits. The presence of multiple prenyl groups enhances its bioactivity and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C30H36O6 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2S)-2-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C30H36O6/c1-16(2)7-10-19-13-22(24(32)14-23(19)31)26-15-25(33)27-29(35)20(11-8-17(3)4)28(34)21(30(27)36-26)12-9-18(5)6/h7-9,13-14,26,31-32,34-35H,10-12,15H2,1-6H3/t26-/m0/s1 |
InChI Key |
NZFNGIZKDZCAKF-SANMLTNESA-N |
Isomeric SMILES |
CC(=CCC1=CC(=C(C=C1O)O)[C@@H]2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


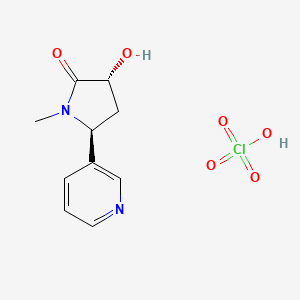
![N1-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-N6-(2-phenylethyl)-hexanediamide](/img/structure/B13441835.png)
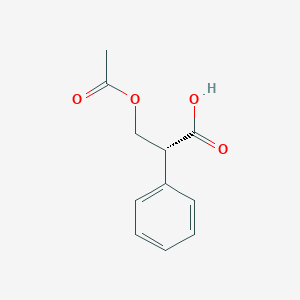
![4-amino-N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13441845.png)
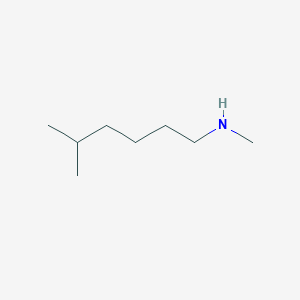
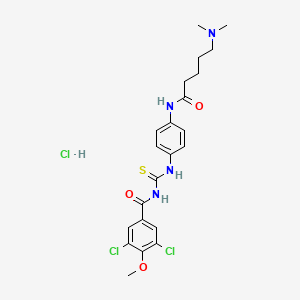
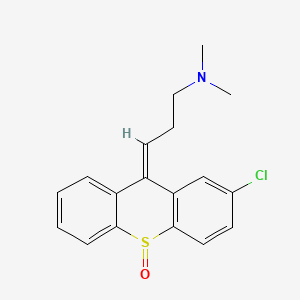
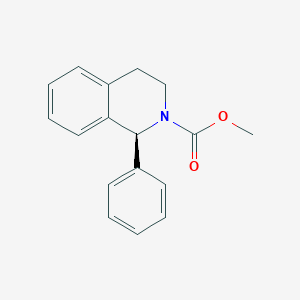
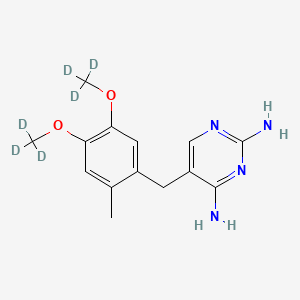
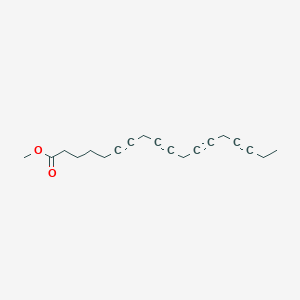
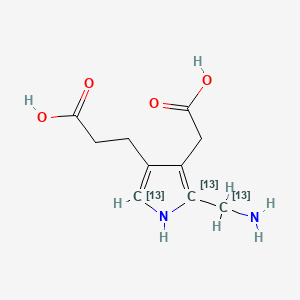
![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
